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Abstract & Introduction: Overcoming the Analytical
Challenges of Primary Amines

Primary amines are a class of organic compounds fundamental to pharmaceuticals,
environmental science, and clinical diagnostics. However, their analysis by Gas
Chromatography-Mass Spectrometry (GC-MS) is notoriously challenging.[1] The inherent
polarity conferred by the amino (-NHz) group leads to low volatility and strong interactions with
active sites (e.g., free silanols) within the GC inlet and column. This results in poor
chromatographic performance, characterized by broad, tailing peaks, and consequently,
inaccurate quantification.[1][2]

Chemical derivatization is a critical pre-analytical step that chemically modifies the primary
amine to a form more amenable to GC analysis. The core objective is to replace the active
hydrogens on the polar amino group with a nonpolar moiety.[3] This transformation yields
derivatives that are:
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» More Volatile & Thermally Stable: Allowing for elution at lower temperatures and preventing
on-column degradation.[4][5]

e Less Polar: Minimizing interactions with the stationary phase and resulting in sharper, more
symmetrical peaks.[1][6]

» Analytically Distinct: Often producing characteristic mass fragments that aid in structural
elucidation and improve mass spectrometric sensitivity.[7]

This document provides an in-depth guide to the most effective derivatization strategies for
primary amines, complete with detailed protocols, mechanistic explanations, and expert
insights to ensure robust and reliable GC-MS analysis.

Core Derivatization Strategies: A Comparative
Overview

The most common and validated derivatization techniques for primary amines can be broadly
categorized into silylation and acylation.[1][8] For chiral compounds, derivatization with an
enantiomerically pure reagent is employed to resolve sterecisomers.

Silylation: The Workhorse of Derivatization

Silylation is arguably the most versatile and widely used derivatization method in GC.[5][6] The
reaction involves the replacement of the active protons on the amine with a nonpolar
trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.

Causality of Reagent Choice: The selection of a silylating reagent is a balance between
reactivity and the stability of the resulting derivative.

e BSTFA & MSTFA: N,O-bis(trimethylsilyDtrifluoroacetamide (BSTFA) and N-Methyl-N-
(trimethylsilyDtrifluoroacetamide (MSTFA) are powerful trimethylsilyl donors that produce
highly volatile TMS derivatives.[4][9][10] MSTFA is particularly favored for trace analysis as
its byproducts are extremely volatile and typically elute with the solvent front.[9][11]

e MTBSTFA: For enhanced stability, N-methyl-N-t-butyldimethylsilyltrifluoroacetamide
(MTBSTFA) is the reagent of choice. It forms TBDMS derivatives that are approximately
10,000 times more stable against hydrolysis than their TMS counterparts, making them more
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robust for complex sample matrices and multi-step sample preparations.[5][6] This stability,

however, comes at the cost of longer retention times due to the higher molecular weight.

Mechanism: The silylation reaction proceeds via a nucleophilic attack of the amine nitrogen on

the silicon atom of the silylating reagent. The presence of a catalyst, such as

Trimethylchlorosilane (TMCS), is often required to increase the reactivity of the reagent,

especially for sterically hindered amines.[1][5]

Table 1: Comparison of Common Silylating Reagents for Primary Amines

L. Derivative Key Key
Reagent Abbreviation .
Group Advantages Disadvantages
Highly reactive, o
N,O- ] ] ] Derivatives are
o ] Trimethylsilyl volatile .
bis(trimethylsilyl)t BSTFA moisture-
] i (TMS) byproducts.[10] N
rifluoroacetamide (1] sensitive.[5][10]
Most volatile
N-Methyl-N- ) ] TMS reagent; Derivatives are
) ) ) Trimethylsilyl .
(trimethylsilyhtrift ~ MSTFA (TMS) byproducts elute moisture-
uoroacetamide with solvent.[9] sensitive.
[11]
Forms highly
N-methyl-N-t- ert stable Higher molecular
ert-
butyldimethylsilyl ) ] derivatives, weight results in
MTBSTFA butyldimethylsilyl

trifluoroacetamid

e

(TBDMS)

resistant to
hydrolysis.[5][6]
[12]

longer retention

times.

Acylation: For Stability and Enhanced Detection

Acylation involves the introduction of an acyl group (R-C=0) to the primary amine, forming a

stable amide derivative.[1][13] This is a highly effective and common technique, particularly

when using fluorinated reagents which can dramatically improve sensitivity with an Electron
Capture Detector (ECD).[1][14]
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Causality of Reagent Choice: Acylating reagents are typically acid anhydrides or acid halides.

e Fluorinated Anhydrides (TFAA, PFPA, HFBA): Trifluoroacetic anhydride (TFAA),
Pentafluoropropionic anhydride (PFPA), and Heptafluorobutyric anhydride (HFBA) are the

most popular choices.[15][16] They react readily with primary amines to form stable, volatile

derivatives.[16] The incorporation of multiple fluorine atoms significantly enhances electron-

capturing properties, leading to picogram-level sensitivity with GC-ECD.

» Pentafluorobenzoyl Chloride (PFBCI): This reagent is highly reactive and forms the most

sensitive ECD derivatives for amines and phenols.[8][17]

Mechanism: The reaction is a nucleophilic acyl substitution where the amine's lone pair of

electrons attacks the electrophilic carbonyl carbon of the acylating agent. This reaction often

produces an acidic byproduct (e.g., trifluoroacetic acid) which may need to be removed prior to

GC analysis to prevent column degradation.[1]

Table 2: Comparison of Common Acylating Reagents for Primary Amines

Reagent

Abbreviation

Key Advantages

Key Disadvantages

Trifluoroacetic

Forms stable

Reagent is moisture-

sensitive; acidic

] TFAA derivatives, enhances
Anhydride o byproducts may
ECD sensitivity.[1][15] ]
require removal.[1]
o Greater sensitivity Moisture-sensitive;
Pentafluoropropionic o
_ PFPA than TFAA for some produces acidic
Anhydride
analytes.[15][18] byproducts.
) Highly sensitive for Moisture-sensitive;
Heptafluorobutyric o o
) HFBA ECD applications.[15] produces acidic
Anhydride
[16] byproducts.
- Reagent is corrosive;
Extremely sensitive o
Pentafluorobenzoyl o acidic byproduct (HCI)
PFBCI ECD derivatives;

Chloride

reacts rapidly.[8][17]

must be managed.[17]
[19]
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Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning that adherence to the
procedural logic—such as the use of anhydrous solvents and removal of byproducts—is
integral to achieving accurate and reproducible results.

General Derivatization Workflow

The logical flow for derivatization ensures the reaction environment is optimized for completion
and that the final sample is suitable for injection.
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Caption: General workflow for GC-MS derivatization.
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Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol is effective for a wide range of primary amines, creating TMS derivatives. The
TMCS catalyst is crucial for derivatizing less reactive amines.

Materials:

Primary amine sample

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Anhydrous solvent (e.g., Pyridine, Acetonitrile, Dichloromethane)

Reaction vials (2 mL) with PTFE-lined caps

Heating block or oven

GC-MS system

Procedure:

Sample Preparation: Accurately place a known amount of the primary amine sample into a
reaction vial. If the sample is in a volatile solvent, evaporate it to complete dryness under a
gentle stream of nitrogen. The absence of water is critical as silylating reagents are highly
sensitive to moisture.[3][5]

e Reagent Addition: Add 100 pL of anhydrous solvent to dissolve the sample residue. Then,
add 100 pL of BSTFA with 1% TMCS.[1] The solvent choice can influence reaction efficiency;
pyridine is often used as it can also act as an HCI scavenger.

» Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1] Heating ensures the
reaction proceeds to completion in a timely manner.

e Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for
analysis. Inject 1 pL of the derivatized solution directly into the GC-MS.[1]
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Caption: Silylation reaction of a primary amine with BSTFA.

Protocol 2: Acylation using Trifluoroacetic Anhydride
(TFAA)

This protocol is ideal for creating stable, electron-capturing derivatives suitable for both GC-MS
and GC-ECD analysis.

Materials:

e Primary amine sample

 Trifluoroacetic anhydride (TFAA)

e Anhydrous solvent (e.g., Ethyl acetate, Acetonitrile)

e Reaction vials (2 mL) with PTFE-lined caps
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e Heating block or oven
¢ GC-MS system
Procedure:

o Sample Preparation: Place a known amount of the primary amine sample into a reaction vial
and evaporate to dryness if necessary. Anhydrous conditions are paramount as TFAA readily
hydrolyzes.[1]

e Reagent Addition: Add 200 pL of the anhydrous solvent, followed by 100 uL of TFAA.[1]
o Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[1]

e Byproduct Removal (Recommended): After cooling, gently evaporate the excess reagent,
solvent, and the trifluoroacetic acid byproduct under a stream of nitrogen. This step is crucial
for protecting the GC column from acidic damage.[1]

e Analysis: Re-dissolve the dried residue in a suitable injection solvent (e.g., ethyl acetate) and
inject 1 uL into the GC-MS.
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Caption: Acylation reaction of a primary amine with TFAA.

Protocol 3: Chiral Derivatization for Enantiomeric
Resolution

This method converts a pair of enantiomers into diastereomers, which can then be separated
on a standard achiral GC column.

Principle: The core principle is the reaction of a racemic amine (containing both R- and S-
enantiomers) with a single, enantiomerically pure chiral derivatizing agent (CDA), for example,
(S)-TFPC. This creates two diastereomers, (R,S)-amide and (S,S)-amide, which have different
physical properties and thus different retention times.[20]

Protocol: The experimental protocol is analogous to the acylation method described in section
3.3.
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» Select an enantiomerically pure chiral acylating agent, such as N-(trifluoroacetyl)-L-prolyl
chloride (TFPC).

o Follow the steps for acylation (Protocol 3.3), substituting the chiral reagent for TFAA.

o Critical Consideration: It is imperative that the derivatization reaction proceeds to completion.
Incomplete reaction can lead to kinetic resolution, where one enantiomer reacts faster than
the other, resulting in an inaccurate determination of the enantiomeric ratio.[1]

Racemic Amine
(R-Amine + S-Amine)

+
Enantiopure CDA
(e.g., S-Reagent)

Diastereomeric Products
(R,S-Product + S,S-Product)

Separation on
Achiral GC Column

Two Distinct Peaks

Click to download full resolution via product page

Caption: Principle of chiral derivatization.

Data Interpretation & Mass Spectral Signhatures
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Derivatization provides significant advantages for mass spectral identification. The derivatives
often yield predictable and structurally informative fragments.

e TMS Derivatives (from MSTFA/BSTFA): Mass spectra of TMS-derivatized primary amines
often show a characteristic loss of a methyl group ([M-15]*).

o TBDMS Derivatives (from MTBSTFA): These are particularly useful for MS identification due
to a prominent and characteristic fragment resulting from the loss of a tert-butyl group ([M-
57]%).[6] This high-mass fragment is often in a clean region of the spectrum, aiding in
identification.[12]

o Deuterated Reagents: Using a deuterated silylating agent like MSTFA-d9 can be a powerful
tool for identifying unknown compounds. Each active hydrogen that is replaced by the silyl
group will result in a mass shift of 9 Da compared to the non-deuterated derivative. This
allows for the precise determination of the number of derivatized functional groups on the
original molecule.[4]

o Acyl Derivatives: Fluorinated acyl derivatives often produce mass spectra with characteristic
fragments corresponding to the acyl group, which aids in library matching and compound
confirmation.

Table 3: Typical GC-MS Parameters for Derivatized Amine Analysis
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Parameter Typical Setting Rationale
Ensures complete vaporization
) ) of higher molecular weight
Injector 250-280°C, Splitless o ]
derivatives without thermal
degradation.[15]
Arobust, general-purpose
5% Phenyl-methylpolysiloxane  column providing good
Column ) )
(e.g., HP-5MS) separation for a wide range of
derivatives.[15]
Provides efficient and inert
Carrier Gas Helium, 1.0-1.5 mL/min transport of analytes through

the column.[15]

Oven Program

Start at 80°C, ramp 8-
30°C/min to 280°C

The initial temperature and
ramp rate must be optimized to
separate the specific

derivatives of interest.[15]

Standard temperature for

MS Source 230°C o
electron ionization.
Standard temperature for the
MS Quad 150°C .
quadrupole mass filter.
Standard El energy provides
o Electron lonization (El) at 70 reproducible fragmentation
lonization

eV

patterns for library searching.
[18]

Conclusion & Field-Proven Insights

The derivatization of primary amines is an indispensable technique for reliable GC-MS

analysis. By converting polar, non-volatile amines into stable, volatile derivatives, analysts can

overcome poor chromatography and achieve sharp, symmetrical peaks suitable for accurate

quantification.
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« Silylation with reagents like BSTFA and MSTFA is a rapid and versatile approach, while
MTBSTFA offers superior derivative stability for complex matrices.

» Acylation, especially with fluorinated reagents like TFAA and PFPA, provides highly stable
derivatives and a significant boost in sensitivity for detectors like ECD and MS.[1]

o Chiral derivatization is an elegant and effective strategy for resolving enantiomers on
standard achiral columns.

The choice of derivatization strategy is dictated by the analyte's structure, the sample matrix,
and the analytical objective. The protocols provided herein serve as a robust foundation, but as
with any analytical method, optimization may be required to achieve maximum performance for
a specific application. By understanding the causality behind each experimental choice,
researchers can confidently develop and validate methods for the successful analysis of
primary amines by GC-MS.

References

o Improved GC Analysis of Derivatized Amphetamines. (2020, October 13). Restek. Retrieved
from [Link]

o Karimi, M., et al. (2018). Comparison of 3 Derivatization Methods for the Analysis of
Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry.
Iranian Journal of Pharmaceutical Research, 17(2), 650-660. Retrieved from [Link]

e Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines.
Journal of Analytical Toxicology, 17(7), 399—402. Retrieved from [Link]

e Jo, S, et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino
Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 16(8), 1051. Retrieved from [Link]

e de Castro, A, et al. (2007). A New GC-MS Method for the Determination of Five
Amphetamines in Human Hair. Journal of Analytical Toxicology, 31(7), 383—-388. Retrieved
from [Link]

e Kaspar, H., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl
Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical

© 2026 BenchChem. All rights reserved. 14 /18 Tech Support


https://www.benchchem.com/pdf/Derivatization_Techniques_for_GC_Analysis_of_Primary_Amines_Application_Notes_and_Protocols.pdf
https://www.restek.com/en/technical-literature-library/articles/improved-gc-analysis-of-derivatized-amphetamines/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6003440/
https://pubmed.ncbi.nlm.nih.gov/8309211/
https://www.mdpi.com/2073-4433/16/8/1051
https://academic.oup.com/jat/article/31/7/383/764950
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13599341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Techniques, 5(5). Retrieved from [Link]

Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

Husen, B., et al. (2014). Amino Acid Analysis in Physiological Samples by GC-MS with
Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. In Methods in Molecular
Biology. Springer. Retrieved from [Link]

Dasgupta, A. (2016). Chemical derivatization for the analysis of drugs by GC-MS - A
conceptual review. Clinical Mass Spectrometry, 1, 1-10. Retrieved from [Link]

Smart, S., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic
Acids by GC-MS? Metabolites, 1(1), 3-17. Retrieved from [Link]

Acylation Derivatization Reagents. (n.d.). ResearchGate. Retrieved from [Link]
GC Derivatization Reagents. (n.d.). Regis Technologies. Retrieved from [Link]

Acylation Reagents for Gas Chromatography. (2023, May 8). Labinsights. Retrieved from
[Link]

Silylation Reagents. (n.d.). Regis Technologies. Retrieved from [Link]

Why Use GC Derivatization Reagents. (2025, October 15). Chrom Tech, Inc. Retrieved from
[Link]

Adams, J. D., et al. (1981). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline
anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical
Sciences, 70(2), 213-215. Retrieved from [Link]

Derivatization Methods in GC and GC/MS. (2012). InTechOpen. Retrieved from [Link]

Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas
chromatography and their applications in environmental analysis. Journal of
Chromatography A, 733(1-2), 19-34. Retrieved from [Link]

Jastrzebska, A., & Rompa, M. (2015). Chemical Derivatization Processes Applied to Amine
Determination in Samples of Different Matrix Composition. Critical Reviews in Analytical

© 2026 BenchChem. All rights reserved. 15/18 Tech Support


https://www.longdom.org/open-access/quantitation-of-amino-acids-in-human-hair-by-trimethylsilyl-derivatization-gas-chromatographymass-spectrometry-2155-9872.1000205.pdf
https://www.mn-net.com/media/pdf/53/f2/80/Chromatography-Flyer-Derivatization-reagents-for-GC-EN.pdf
https://link.springer.com/protocol/10.1007/978-1-4939-1039-3_11
https://www.sciencedirect.com/science/article/pii/S235240441630001X
https://www.researchgate.net/publication/279860472_Alkylation_or_Silylation_for_Analysis_of_Amino_and_Non-Amino_Organic_Acids_by_GC-MS
https://www.researchgate.net/figure/The-most-frequently-used-perfluoro-acid-anhydrides-for-preparing-perfluoroacyl_fig1_280562934
https://www.registech.com/wp-content/uploads/2021/08/GC-Derivatization-Reagents.pdf
https://www.labinsights.nl/article/acylation-reagents-for-gas-chromatography.325.html
https://www.registech.com/products/chromatography/gc-derivatization-reagents/silylation-reagents
https://www.chromtech.com/blog/why-use-gc-derivatization-reagents
https://pubmed.ncbi.nlm.nih.gov/7205489/
https://www.intechopen.com/chapters/39567
https://www.semanticscholar.org/paper/Derivatization-reactions-for-the-determination-of-Kataoka/6b2e3674682463e261d4b68e77a29e2402120023
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13599341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Chemistry, 45(3), 233-249. Retrieved from [Link]

Yusof, N. A. A,, et al. (2019). The Importance of Derivatizing Reagent in Chromatography
Applications for Biogenic Amine Detection in Food and Beverage. Journal of Analytical
Methods in Chemistry, 2019, 9151579. Retrieved from [Link]

GC Derivatization. (n.d.). Restek. Retrieved from [Link]

Sarkouhi, M., et al. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following
Chemical Derivatization with Trifluoroacetic Anhydride. Applied Magnetic Resonance, 42,
459-470. Retrieved from [Link]

Matrix Effects in GC-MS Profiling of Common Metabolites after Trimethylsilyl Derivatization.
(2023, March 15). Metabolites. Retrieved from [Link]

Sarkouhi, M., et al. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following
Chemical Derivatization with Trifluoroacetic Anhydride. Applied Magnetic Resonance, 42(4),
459-470. Retrieved from [Link]

Jones, D. K., et al. (2013). An Examination of Pentafluorobenzoyl Derivatization Strategies
for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative lon
Chemical lonization-Mass Spectrometry. Journal of Chromatography & Separation
Techniques, 4(5), 188. Retrieved from [Link]

Triflic Anhydride Promoted Synthesis of Primary Amides and their Conversion into Nitriles.
(2018, June 8). Organic Letters. Retrieved from [Link]

Liu, J., et al. (2011). Determination of aliphatic amines by gas chromatography-mass
spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Journal of
Chromatography A, 1218(33), 5652-5657. Retrieved from [Link]

Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved from [Link]

Derivatization reagents. (n.d.). Interchim. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 16/18 Tech Support


https://www.tandfonline.com/doi/abs/10.1080/10408347.2014.928135
https://www.scienceopen.com/document?vid=8e8c1b3a-5f8e-4a8b-9e4b-6f7c7d8a6e9a
https://www.restek.com/pdfs/GC_Derivatization.pdf
https://www.researchgate.net/publication/257636149_19F-NMR_Analysis_of_Primary_and_Secondary_Amines_Following_Chemical_Derivatization_with_Trifluoroacetic_Anhydride
https://www.mdpi.com/2218-1989/13/3/411
https://www.semanticscholar.org/paper/19F-NMR-Analysis-of-Primary-and-Secondary-Amines-Sarkouhi-Hassan/e57930f719b0d2354e7d4d62a9c37976e19192f1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3823773/
https://pubs.acs.org/doi/10.1021/acs.orglett.8b01264
https://pubmed.ncbi.nlm.nih.gov/21764030/
https://www.mn-net.com/media/pdf/e6/8c/d7/Chromatography-Flyer-Derivatization-reagents-for-GC-EN.pdf
https://www.interchim.fr/ft/D/DE416a.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13599341?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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